molecular formula C13H16N4O3 B213730 N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide

N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide

Katalognummer B213730
Molekulargewicht: 276.29 g/mol
InChI-Schlüssel: FHQAKZBATDRZRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide, also known as ADMA (asymmetric dimethylarginine), is a naturally occurring molecule in the human body that plays a crucial role in regulating nitric oxide (NO) production. ADMA is synthesized by the enzyme protein arginine methyltransferase (PRMT) and can inhibit NO production by competing with L-arginine for the enzyme nitric oxide synthase (NOS).

Wirkmechanismus

N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide inhibits NO production by competing with L-arginine for the active site of NOS. NOS is an enzyme that converts L-arginine to NO, which is a potent vasodilator and anti-inflammatory molecule. When N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide levels are elevated, NOS is unable to produce enough NO, leading to endothelial dysfunction and an increased risk of cardiovascular disease.
Biochemical and Physiological Effects:
In addition to its role in endothelial dysfunction, N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide has been shown to have other biochemical and physiological effects. N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide can inhibit the growth of certain cancer cells by decreasing their ability to produce NO. N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide can also modulate the immune system by regulating the production of cytokines and chemokines. Additionally, N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide has been found to be involved in the regulation of insulin secretion and glucose metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide is a useful tool for studying endothelial dysfunction and the role of NO in cardiovascular disease. However, there are some limitations to using N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide in lab experiments. N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide is a small molecule that can easily diffuse across cell membranes, making it difficult to target specific tissues or organs. Additionally, N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide levels can be affected by a variety of factors, including diet, exercise, and medication use, which can make it challenging to control for confounding variables in experiments.

Zukünftige Richtungen

There are several future directions for N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide research. One area of interest is the development of N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide inhibitors as a potential treatment for cardiovascular disease. Another area of research is the role of N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the regulation of N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide synthesis and metabolism, which could lead to new therapeutic targets for a variety of diseases.

Synthesemethoden

N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide can be synthesized in the laboratory by reacting N-acetylanthranilic acid with N,N-dimethylurea in the presence of phosphorus oxychloride. The resulting product is then treated with acetic anhydride to obtain the final compound, N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide. The purity of N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide can be confirmed by using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide has been extensively studied in the field of cardiovascular disease, as it is known to be a biomarker of endothelial dysfunction. Endothelial dysfunction is a condition in which the cells that line the blood vessels are unable to produce enough NO, leading to a decrease in vasodilation and an increase in vascular inflammation. N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide levels have been found to be elevated in patients with hypertension, diabetes, and atherosclerosis, all of which are associated with endothelial dysfunction.

Eigenschaften

Produktname

N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide

Molekularformel

C13H16N4O3

Molekulargewicht

276.29 g/mol

IUPAC-Name

N-(6-acetamido-1,3-dimethyl-2-oxobenzimidazol-5-yl)acetamide

InChI

InChI=1S/C13H16N4O3/c1-7(18)14-9-5-11-12(6-10(9)15-8(2)19)17(4)13(20)16(11)3/h5-6H,1-4H3,(H,14,18)(H,15,19)

InChI-Schlüssel

FHQAKZBATDRZRF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C2C(=C1)N(C(=O)N2C)C)NC(=O)C

Kanonische SMILES

CC(=O)NC1=CC2=C(C=C1NC(=O)C)N(C(=O)N2C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.